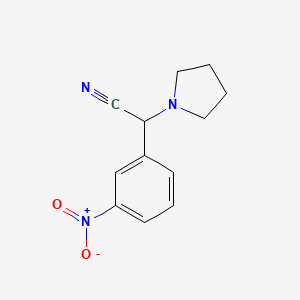

(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile

Description

“(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” is a nitrile-containing organic compound featuring a pyrrolidine ring linked to a 3-nitrophenyl group via an acetonitrile bridge. Its molecular formula is C₁₂H₁₃N₃O₂, with a molar mass of 239.26 g/mol.

No direct spectral or pharmacological data for this specific compound are provided in the available evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name |

2-(3-nitrophenyl)-2-pyrrolidin-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-9-12(14-6-1-2-7-14)10-4-3-5-11(8-10)15(16)17/h3-5,8,12H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMPSAKTWCHPSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine and acetonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds to form ketones or aldehydes.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Scientific Research Applications

(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and protein-ligand binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, spectroscopic, and functional differences between “(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” and its closest analogs:

Structural and Functional Insights

Electron-Withdrawing vs. In contrast, the 2-chloro-6-fluorophenyl analog () combines moderate electron-withdrawing (Cl, F) effects, which may alter solubility and reactivity. The nitromethylene substituent in T3D1064 () adds a reactive nitroalkene group, making it a potent pesticide but also a synthetic toxin.

Spectroscopic Comparisons :

- While direct UV/IR data for the target compound are unavailable, related compounds with nitrile groups (e.g., ) show λmax ≈ 250–252 nm in acetonitrile, attributed to π→π* transitions in aromatic systems. The absence of a conjugated system in the target compound may shift this absorption.

- IR spectra of nitrile-containing analogs (e.g., T3D1064) show characteristic C≡N stretches near 2200 cm⁻¹ , while nitro groups exhibit strong N=O stretches near 1500–1600 cm⁻¹ .

T3D1064’s classification as a pesticide underscores the toxicity risks associated with nitromethylene and nitrile groups.

Research Implications and Gaps

- Synthetic Challenges : The discontinued status of “this compound” suggests synthetic complexity or instability, warranting further optimization studies.

- Pharmacological Potential: Structural analogs with pyrrolidine-acetonitrile motifs show diverse biological activities (e.g., antiviral, pesticidal), implying unexplored applications for the target compound.

- Data Limitations : Absence of direct spectral or toxicity data for the target compound necessitates experimental characterization to validate hypotheses derived from analogs.

Biological Activity

(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment and as an inhibitor of tubulin polymerization. This article explores the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 232.24 g/mol. The compound features a pyrrolidine ring attached to a 3-nitrophenyl group, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with tubulin, a key protein in cell division. Compounds that inhibit tubulin polymerization can effectively disrupt cancer cell proliferation. Research indicates that derivatives containing the nitrophenyl moiety exhibit significant inhibitory activity against tubulin assembly, making them potential candidates for anticancer therapies.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the nitrophenyl and pyrrolidine components can greatly influence the biological activity of the compound. For instance:

- Nitro Group Positioning : The position of the nitro group on the phenyl ring affects binding affinity and inhibitory potency.

- Pyrrolidine Substituents : Variations in the pyrrolidine ring can enhance or diminish activity against specific cancer cell lines.

Biological Activity Data

| Compound | IC50 (μM) | Target | Notes |

|---|---|---|---|

| This compound | 8.9 | Tubulin Polymerization | Significant inhibition observed |

| 1-(3-Nitrophenyl)-pyrrole | 8.9 | Tubulin Polymerization | Notable for its potency |

| Amino derivative | 1.4 | Tubulin Assembly | Enhanced activity compared to parent compound |

The data indicates that derivatives with amino substitutions show improved inhibition of tubulin assembly, suggesting that further modifications could yield even more potent compounds.

Case Studies

- Anticancer Activity : A study evaluated a series of pyrrole derivatives, including those similar to this compound, revealing their ability to inhibit growth in various cancer cell lines such as MCF-7 breast cancer cells. The most potent derivatives achieved IC50 values as low as 15 nM, indicating strong potential for therapeutic development .

- Tubulin Polymerization Inhibition : Research focused on the inhibition of tubulin polymerization showed that compounds with nitro groups significantly affected cell division processes in vitro. For example, one derivative exhibited an IC50 value of 8.9 μM against tubulin polymerization, highlighting the efficacy of nitrophenyl derivatives in disrupting microtubule dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.